![molecular formula C13H11N3O2S2 B2987681 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 896679-12-2](/img/structure/B2987681.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor . It belongs to a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .
Synthesis Analysis
These compounds were synthesized in seven steps from commercially available substances, with moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The structure of these compounds was confirmed by NMR and HRMS analysis . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
The compounds were tested for their PI3K enzymatic assay . The results indicated that these compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using NMR and HRMS . The IC 50 of a representative compound could reach to 3.6 nm .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research in the field of organic chemistry has explored the synthesis and structural rearrangement of sulfonamide derivatives, including compounds related to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide. One study described the rearrangement of threonine and serine-based N-sulfonamides to yield chiral pyrrolidin-3-ones, offering insights into the reaction mechanisms and structural possibilities of sulfonamide derivatives (Králová et al., 2019). Additionally, the infrared spectra of various sulfonamide derivatives were analyzed to understand their structural characteristics and to distinguish between amido and imido forms (Uno et al., 1963).
Enzymatic Inhibition and Biological Activity
A number of studies have focused on the biological activities of thiazolo[5,4-b]pyridin derivatives, including their role as inhibitors of key enzymes. For instance, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, showcasing the importance of the sulfonamide functionality and specific structural units for inhibitory potency (Xia et al., 2020).
Antimicrobial and Anticancer Properties
Research has also highlighted the antimicrobial and anticancer properties of compounds containing the sulfonamido moiety. One study synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity and suggesting potential applications as antibacterial agents (Azab et al., 2013). Another research effort focused on the synthesis and evaluation of amido sulfonamido methane-linked bis heterocycles for their antimicrobial and anticancer activities, highlighting the promising therapeutic applications of these compounds (Premakumari et al., 2014).
Molecular Docking and Computational Studies
Computational studies and molecular docking have been employed to assess the potential of sulfonamide derivatives as drugs for various diseases, including COVID-19. One theoretical investigation focused on antimalarial sulfonamides, exploring their potential utilization as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-5-2-4-9(8-10)12-15-11-6-3-7-14-13(11)19-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMNQAMQRZJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

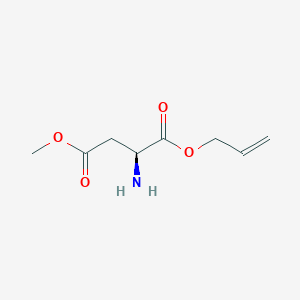
![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)
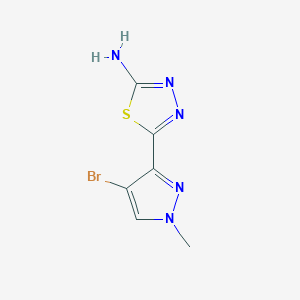
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
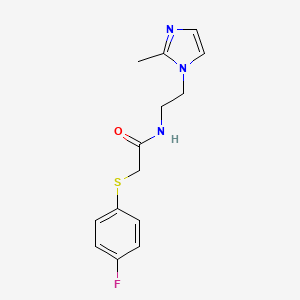
![7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one](/img/structure/B2987607.png)

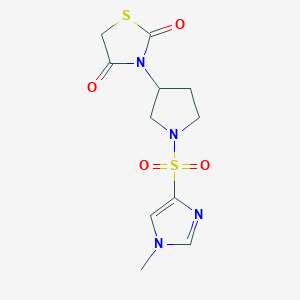
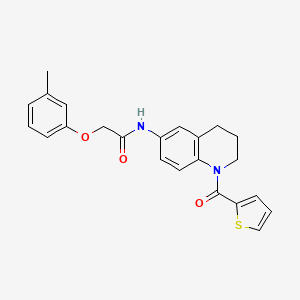
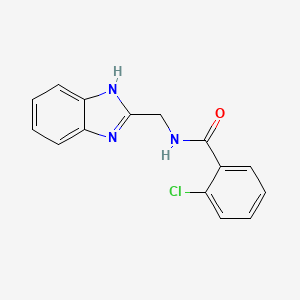
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)

![N-(1-cyanocyclopropyl)-2-(furan-2-yl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2987620.png)
![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2987621.png)